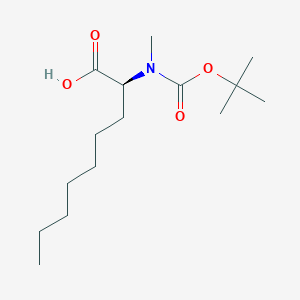

Boc-MeAnon(2)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Boc-MeAnon(2)-OH” likely refers to a molecule that has been protected with a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common strategy used to protect amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of Boc-protected amines involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) . The amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group . The reaction can be carried out under relatively mild conditions .Molecular Structure Analysis

The Boc group adds steric bulk to the molecule and changes its reactivity . The carbonyl oxygen in the Boc group can be protonated, which is resonance stabilized .Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid . The first step in this process is the protonation of the carbonyl oxygen, which results in a resonance-stabilized ion .Wissenschaftliche Forschungsanwendungen

Photocatalysis and Material Applications

Fabrication and Modification of Photocatalysts : Research on (BiO)2CO3-based photocatalysts (BOC) emphasizes their potential in healthcare, photocatalysis, and as sensors. Modification strategies to enhance visible light-driven photocatalytic performance include metal heterojunctions and doping with nonmetals. These modifications improve photocatalytic activity through mechanisms such as the p–n junction effect and photosensitization, with applications in environmental pollution control (Ni et al., 2016).

Boron Chemistry and Nanomaterials : The study of boron through size-selected clusters reveals its unusual polymorphism, with applications ranging from boron fullerenes to nanotubes. This research provides insights into boron's chemical bonding, leading to the design of novel borometallic molecular wheels and expanding boron chemistry (Sergeeva et al., 2014).

Boron Carbide in Nuclear Applications : Boron carbide's role in nuclear reactors is examined, particularly its behavior under neutron irradiation. The study suggests mechanisms for stress-induced amorphous band formation in boron carbide, which impacts its application in absorbing materials for nuclear reactor control (Simeone et al., 2000).

Chemical Synthesis and Catalysis

Organoboron Acids in Catalysis : Organoboron acids and their derivatives play a crucial role in catalysis, leveraging the Lewis acidity of trivalent boron for diverse reactions. This research highlights the versatility of organoboron compounds in facilitating addition, cycloaddition, and substitution reactions, contributing to the development of catalyst-controlled methods for organic synthesis (Dimitrijević & Taylor, 2013).

Innovations in BOD Measurement : A novel reactor-type biosensor for rapid biochemical oxygen demand (BOD) measurement uses immobilized microbial cell beads. This development enhances sensitivity, precision, and longevity of BOD biosensors, offering a promising tool for assessing organic pollution in water and wastewater (Wang et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-6-7-8-9-10-11-12(13(17)18)16(5)14(19)20-15(2,3)4/h12H,6-11H2,1-5H3,(H,17,18)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVHUMRPPGBGQH-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole](/img/structure/B2735770.png)

![4-isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2735771.png)

![9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735773.png)

![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)

![Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2735781.png)